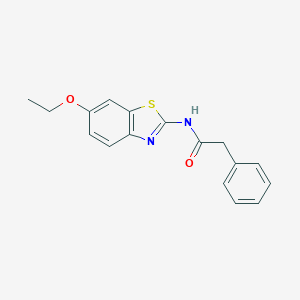

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJDCXUYKPMHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-Ethoxyphenol with Thionation Agents

The benzothiazole ring is constructed via cyclization of 2-amino-4-ethoxyphenol using carbon disulfide (CS₂) or thiourea under acidic conditions:

Procedure :

-

Dissolve 2-amino-4-ethoxyphenol (1.0 equiv) in ethanol.

-

Add CS₂ (1.2 equiv) and heat at reflux (80°C) for 6–8 hours.

-

Acidify with HCl to precipitate the product.

-

Filter and recrystallize from ethanol to obtain 6-ethoxy-1,3-benzothiazol-2-amine.

Key Data :

Halogenation Followed by Nucleophilic Substitution

An alternative route involves bromination at the 6-position followed by ethoxy substitution:

Step 1: Bromination of 2-Aminobenzothiazole

-

React 2-aminobenzothiazole with N-bromosuccinimide (NBS) in DMF at 0°C to yield 6-bromo-1,3-benzothiazol-2-amine.

Step 2: Ethoxy Group Installation

-

Treat 6-bromo-1,3-benzothiazol-2-amine with sodium ethoxide (NaOEt) in ethanol at 120°C for 12 hours.

Acylation of 6-Ethoxy-1,3-Benzothiazol-2-Amine

Schotten-Baumann Reaction with 2-Phenylacetyl Chloride

The amide bond is formed via acylation under basic conditions:

Procedure :

-

Dissolve 6-ethoxy-1,3-benzothiazol-2-amine (1.0 equiv) in dichloromethane (DCM).

-

Add triethylamine (2.0 equiv) and cool to 0°C.

-

Slowly add 2-phenylacetyl chloride (1.2 equiv) and stir at room temperature for 4 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Key Data :

Carbodiimide-Mediated Coupling with 2-Phenylacetic Acid

For milder conditions, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

-

Mix 6-ethoxy-1,3-benzothiazol-2-amine (1.0 equiv), 2-phenylacetic acid (1.5 equiv), EDC (1.5 equiv), and HOBt (1.0 equiv) in DMF.

-

Stir at room temperature for 12 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Key Data :

-

Yield : 75–85%.

-

Advantage : Avoids acid chloride handling.

Optimization and Catalytic Innovations

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation of bromobenzothiazole | Pd(dppf)Cl₂, KOAc, DMSO, 90°C | 97% |

This approach could be adapted for introducing boronate esters prior to ethoxy substitution.

Challenges and Mitigation Strategies

-

Low Solubility of Intermediates : Use polar aprotic solvents (DMF, DMSO) or sonication.

-

Over-Acylation : Control stoichiometry of acylating agents and use bulky bases (e.g., DMAP).

-

Ethoxy Group Hydrolysis : Avoid aqueous workup at high pH.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits notable anticancer properties, making it a candidate for further development in cancer therapeutics. Research has shown that derivatives of benzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide, can induce apoptosis in cancer cell lines. For instance, studies indicate that similar compounds effectively inhibit cell proliferation in various cancer types, including breast and colorectal cancers .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical signaling pathways related to cancer cell survival and proliferation. Specifically, the benzothiazole moiety is known to interact with protein kinases, which are pivotal in regulating cellular processes associated with cancer progression .

Antimicrobial Properties

Broad-Spectrum Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide has shown efficacy against a range of bacterial and fungal pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to established treatments like fluconazole .

Resistance Mechanisms

Given the rising issue of antimicrobial resistance, compounds like N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide are being investigated for their potential to overcome resistant strains. The structural diversity provided by the benzothiazole core allows for modifications that enhance potency and reduce resistance development .

Neuroprotective Effects

Recent research has highlighted the potential neuroprotective effects of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide. Compounds within this class have been studied for their ability to inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and cholinesterases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease and other forms of dementia .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it may interfere with the synthesis of nucleic acids and proteins, further contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Structural and Electronic Modifications

- 6-Substituents: Ethoxy vs. Electron-Withdrawing Groups: Trifluoromethoxy (CF3O) and nitro (NO2) substituents () enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites.

Acetamide Side Chains :

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide features a benzothiazole core with an ethoxy substituent at the 6-position and a phenylacetamide moiety. Its molecular formula is with a molecular weight of approximately 312.39 g/mol . The compound's structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes involved in cellular processes.

Antimicrobial and Antifungal Properties

Research indicates that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds within the benzothiazole family often demonstrate effectiveness against various bacterial strains and fungi. This compound's ability to disrupt microbial cell functions makes it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its role as an inhibitor of protein kinases such as CK-1δ (Casein Kinase 1 delta). Inhibiting CK-1δ can lead to apoptosis in cancer cells, making this compound a potential therapeutic agent in oncology . The mechanism involves the compound's interaction with the enzyme's active site, leading to reduced cell proliferation and increased cancer cell death.

The biological activity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as tyrosine kinases and CK-1δ, which are critical for cell signaling pathways involved in growth and survival .

- Induction of Apoptosis : By disrupting signaling pathways through enzyme inhibition, the compound can trigger programmed cell death in malignant cells .

- Interference with Nucleic Acid Synthesis : It may also affect the synthesis of nucleic acids and proteins, further contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have documented the efficacy of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide:

| Study | Findings |

|---|---|

| PMC3969104 | Demonstrated that benzothiazole derivatives exhibit potent inhibitory activity against CK-1δ, leading to potential applications in treating neurodegenerative diseases like ALS. |

| Highlighted broad-spectrum antimicrobial and antifungal activities of the compound. | |

| ACS Publications | Discussed structure–activity relationships (SAR) showing that modifications at the benzothiazole ring significantly influence biological activity against various kinases. |

Q & A

Q. What are the standard synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-ethoxy-1,3-benzothiazol-2-amine with activated derivatives of phenylacetic acid (e.g., acid chlorides or imidazole intermediates). For example, refluxing 1-(adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform yields structurally analogous acetamides . Solvent systems (e.g., toluene:water mixtures) and catalysts (e.g., NaN₃ for azide formation) are critical for controlling reaction efficiency .

Q. How is the purity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide verified experimentally?

Purity is confirmed using a combination of techniques:

- TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .

- Elemental analysis (C, H, N) to validate stoichiometry .

- Spectroscopy : IR for functional groups (e.g., C=O at ~1668 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments, and mass spectrometry for molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while toluene:water mixtures reduce side reactions in azide substitutions .

- Catalyst selection : NaN₃ in biphasic systems accelerates azide formation, reducing reaction time from >12 h to 5–7 h .

- Temperature control : Refluxing (~100°C) ensures activation energy but avoids decomposition .

- Byproduct management : Ethanol recrystallization removes unreacted starting materials .

Q. What crystallographic strategies resolve structural ambiguities in benzothiazole-acetamide derivatives?

- X-ray diffraction : Single-crystal X-ray studies (e.g., triclinic P1 space group) reveal planar acetamide backbones and gauche conformations of substituents. Hydrogen bonding (N–H⋯N) and π-π stacking stabilize crystal packing .

- Software tools : SHELXTL/SHELXL refine structures, with residual density maps (<0.5 eÅ⁻³) validating atomic positions .

- Comparative analysis : Overlay experimental and DFT-calculated geometries to identify torsional deviations (e.g., dihedral angles −96.5° to −100.3°) .

Q. How should researchers address discrepancies between computational and experimental spectral data?

- Cross-validation : Compare IR/NMR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* basis set) to identify artifacts .

- Dynamic effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) in NMR simulations .

- Error analysis : Quantify signal-to-noise ratios in crystallographic data (e.g., R-factor < 5%) to confirm reliability .

Q. What methodologies evaluate the bioactivity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide?

- In vitro assays : Radical scavenging (e.g., DPPH/ABTS) for antioxidant potential .

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., proteasome inhibitors or Wnt/β-catenin pathways) .

- ADMET profiling : HPLC (ACE C8 column, 0.1% TFA/acetonitrile gradient) assesses pharmacokinetic properties .

Data Contradiction Analysis

Q. How to interpret conflicting hydrogen-bonding patterns in crystallographic vs. solution-phase studies?

- Crystal environment : Intermolecular H-bonds (e.g., N–H⋯N) dominate in solid-state structures but may not persist in solution .

- Solvent effects : Polar solvents (e.g., DMSO) disrupt H-bond networks observed in X-ray data .

- Dynamic NMR : Variable-temperature ¹H NMR detects exchange broadening in solution, confirming transient interactions .

Methodological Recommendations

- Synthetic protocols : Prioritize imidazole-activated intermediates for high-yield acetamide formation .

- Characterization : Combine X-ray diffraction with multi-nuclear NMR (¹H, ¹³C, 15N) for unambiguous structural assignment .

- Biological screening : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.